molecular formula C27H20ClN3O4 B14410307 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate CAS No. 87645-49-6

2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate

Cat. No.: B14410307
CAS No.: 87645-49-6
M. Wt: 485.9 g/mol
InChI Key: QRNAKWFINAMPAG-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with phenyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The phenyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinyl rings.

Scientific Research Applications

2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate these processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium and pyrimidinyl derivatives, such as:

Uniqueness

What sets 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate apart is its specific substitution pattern and the presence of both phenyl and pyrimidinyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

87645-49-6

Molecular Formula

C27H20ClN3O4

Molecular Weight

485.9 g/mol

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;perchlorate

InChI

InChI=1S/C27H20N3.ClHO4/c1-4-11-21(12-5-1)24-19-25(22-13-6-2-7-14-22)30(27-28-17-10-18-29-27)26(20-24)23-15-8-3-9-16-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1

InChI Key

QRNAKWFINAMPAG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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